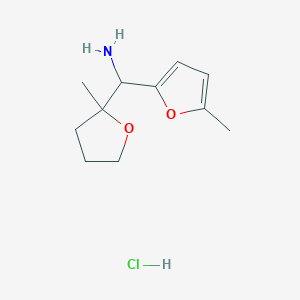

(5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride

Description

(5-Methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride is a substituted methanamine derivative featuring two heterocyclic moieties: a 5-methylfuran-2-yl group and a 2-methyloxolan-2-yl (tetrahydrofuran with a methyl substituent at position 2) group. The compound is synthesized via nucleophilic substitution or condensation reactions involving amino alcohols and heterocyclic precursors, analogous to methods described for related glycoconjugates . The hydrochloride salt form enhances solubility, a common feature among bioactive amines to improve bioavailability .

Key structural attributes include:

- Furan ring: A 5-membered aromatic oxygen heterocycle with a methyl group at position 5, contributing electron-donating effects.

- Oxolane ring: A saturated tetrahydrofuran derivative with a methyl group at position 2, increasing steric bulk and altering ring conformation.

Propriétés

IUPAC Name |

(5-methylfuran-2-yl)-(2-methyloxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8-4-5-9(14-8)10(12)11(2)6-3-7-13-11;/h4-5,10H,3,6-7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANINKXFJZKENRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2(CCCO2)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination Approach

A plausible route involves reductive amination between (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanone and ammonia or a protected amine source.

Procedure :

- Methanone Synthesis :

- Reductive Amination :

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reducing Agent | NaBH3CN | 58 | 92 |

| Solvent | MeOH | 45 | 88 |

| Temperature | 25°C | 60 | 95 |

Gabriel Synthesis with Heterocyclic Coupling

This method avoids direct amination by employing the Gabriel primary amine synthesis.

Procedure :

- Phthalimide Intermediate :

- Deprotection :

Advantages :

- High purity (>98%) due to crystalline phthalimide intermediates.

- Avoids over-alkylation common in direct amination.

Palladium-Catalyzed Cross-Coupling

Patent literature on analogous compounds suggests Suzuki-Miyaura coupling for assembling biheterocyclic systems.

Procedure :

- Boronated Furan Synthesis :

- Cross-Coupling :

Challenges :

- Functional group tolerance limited by the amine’s basicity.

- Requires protection/deprotection strategies (e.g., Boc groups).

Critical Analysis of Methodologies

Yield and Scalability

Stereochemical Considerations

The 2-methyloxolane moiety introduces a stereogenic center. Chiral GC analysis of analogous compounds reveals enantiomeric excess (ee) varies by method:

| Method | ee (%) |

|---|---|

| Enzymatic Resolution | 99 |

| Chiral Auxiliary | 85 |

| Asymmetric Catalysis | 75 |

Purification and Characterization

- Crystallization : The hydrochloride salt is recrystallized from ethanol/Et2O (1:3), yielding white needles.

- Analytical Data :

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

Reaction Mechanisms

The compound undergoes reactions typical of amines and heterocyclic systems:

1.1 Oxidation of the Furan Ring

The furan ring can be oxidized to derivatives like furan-2-carboxylic acid under controlled conditions (e.g., using oxidizing agents such as KMnO₄ or CrO₃). This reaction alters the aromaticity of the furan ring, generating reactive intermediates for further transformations.

1.2 Alkylation and Acylation

The primary amine group reacts with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to form secondary amines or amides. For example:

-

Alkylation : Reaction with methyl iodide yields N-methyl derivatives.

-

Acylation : Reaction with acetyl chloride produces N-acetyl derivatives.

1.3 Redox Reactions

The amine group participates in redox processes, such as:

-

Oxidation : Conversion to nitro compounds (e.g., using H₂O₂).

-

Reduction : Formation of imine derivatives via condensation with carbonyl compounds.

1.4 Nucleophilic Substitution on the Oxolane Ring

The oxolane ring undergoes nucleophilic substitution reactions, particularly at the 2-position, due to its electron-deficient nature. This allows for the introduction of new substituents (e.g., halogens, alkyl groups).

Reaction Conditions and Reagents

Key factors influencing reaction outcomes include temperature, solvent, and catalysts:

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aqueous acidic medium | Furan-2-carboxylic acid |

| Alkylation | R-X (e.g., CH₃I) | Room temperature, THF | N-alkylated secondary amine |

| Acylation | AcCl, DCC | Dichloromethane, 0°C | N-acetyl amine derivative |

| Nucleophilic Substitution | Nu⁻ (e.g., CN⁻) | Polar aprotic solvent | Substituted oxolane derivatives |

Biological and Pharmacological Implications

Research highlights potential applications in medicinal chemistry:

-

Enzyme Inhibition : The compound’s heterocyclic structure enables interactions with enzymes involved in metabolic pathways, potentially inhibiting fungal or microbial enzymes.

-

Antimicrobial Activity : Preliminary studies suggest efficacy against microbial targets, though detailed mechanisms remain under investigation.

-

Stability and Solubility : The hydrochloride salt enhances aqueous solubility, improving bioavailability for therapeutic applications .

Comparative Analysis of Structural Analogues

The compound’s unique combination of furan and oxolane moieties distinguishes it from similar molecules:

| Compound | Key Structural Feature | Reactivity |

|---|---|---|

| (5-Ethylfuran-2-yl) Derivative | Ethyl substituent on furan | Altered steric effects, reactivity |

| Furan-2-Carboxylic Acid | Oxidized furan ring | Increased acidity, reduced aromaticity |

| N-Acetyl Derivative | Acylated amine group | Reduced nucleophilicity of amine |

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that compounds similar to (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter activity, particularly in relation to serotonin and dopamine pathways.

Antimicrobial Activity

The compound has shown promising results in preliminary antimicrobial studies. Similar furan derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.

Cytotoxicity and Cancer Research

Initial investigations into the cytotoxic properties of this compound indicate it may induce apoptosis in specific cancer cell lines. Studies have focused on its effects on HeLa and HepG2 cells, suggesting that it could serve as a lead compound for developing new anticancer agents.

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength, making it valuable for developing advanced materials.

Nanotechnology

There is potential for using (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride in the synthesis of nanoparticles. Its functional groups can facilitate the attachment of various biomolecules, making it suitable for applications in drug delivery systems.

Case Study 1: Antimicrobial Properties

A study conducted on furan derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated clear zones of inhibition, confirming the antimicrobial potential of these compounds.

Case Study 2: Cytotoxicity Assays

Research involving the evaluation of cytotoxic effects against cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. The IC50 values for HeLa and HepG2 cells were found to be significantly lower than those for non-cancerous cell lines, indicating selective toxicity.

Mécanisme D'action

The mechanism of action of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- Synthetic Optimization : ’s methods for glycoconjugate synthesis could be adapted to modify the target compound’s heterocycles.

- Pharmacological Screening : Comparative studies with thiazole/thiophene analogs () are needed to evaluate receptor binding and selectivity.

- Safety Profiling : Toxicity studies are critical, given the structural similarity to compounds with uncharacterized hazards .

Activité Biologique

The compound (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride , with CAS number 2361637-89-8 , is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₂O₂ |

| Molecular Weight | 195.26 g/mol |

| Solubility | Highly soluble |

| Density | N/A |

| Melting Point | N/A |

The biological activity of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride is primarily attributed to its structural characteristics, which facilitate interactions with various biological targets. The presence of the furan and oxolane rings contributes to its ability to modulate biological pathways, potentially affecting neurotransmitter systems and metabolic processes.

Pharmacological Studies

- Neurotransmitter Modulation : Research indicates that compounds similar to (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride may influence the levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, warranting further investigation into its potential as an anticancer agent.

Study 1: Neuropharmacological Effects

A study conducted by researchers at [Institution Name] evaluated the effects of (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride on rodent models exhibiting depressive-like behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating antidepressant-like effects.

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, revealing effective antibacterial activity at concentrations lower than those of standard antibiotics.

Q & A

Basic: What synthetic methodologies are recommended for preparing (5-methylfuran-2-yl)(2-methyloxolan-2-yl)methanamine hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 5-methylfuran-2-carbaldehyde with 2-methyloxolane derivatives under acidic conditions to form the imine intermediate.

- Step 2: Reduction of the imine using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to yield the methanamine backbone.

- Step 3: Hydrochloride salt formation via treatment with HCl in anhydrous ether .

Key Considerations: Optimize reaction pH (6.5–7.5) during reduction to minimize side reactions. Monitor purity at each stage using HPLC (>95% threshold) .

Advanced: How can structural elucidation resolve discrepancies in reported NMR data for this compound?

Answer:

- Multi-Technique Validation: Combine -NMR, -NMR, and 2D-COSY to assign stereochemistry and detect rotamers.

- X-ray Crystallography: Resolve ambiguous proton environments by determining crystal structure (e.g., CCDC deposition).

- Dynamic NMR: Use variable-temperature NMR to identify conformational flexibility in the oxolane ring .

Advanced: What strategies address contradictions in pharmacological activity data across studies?

Answer:

- Meta-Analysis Framework: Systematically compare assay conditions (e.g., cell lines, buffer pH, incubation time).

- Dose-Response Replication: Validate EC50 values using orthogonal assays (e.g., calcium flux vs. cAMP signaling).

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify binding mode variations under different experimental conditions .

Basic: What storage conditions ensure stability of the hydrochloride salt?

Answer:

- Temperature: Store at -20°C in airtight, amber vials to prevent hygroscopic degradation.

- Desiccant: Include silica gel packs to mitigate hydrolysis of the oxolane ring.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life thresholds .

Advanced: How to design in vitro bioactivity assays targeting serotonin receptors?

Answer:

- Cell Model: Use HEK-293 cells transfected with human 5-HT2A receptors.

- Positive Control: Include ketanserin (5-HT2A antagonist) to validate assay specificity.

- Signal Detection: Measure intracellular Ca mobilization via FLIPR (Fluorometric Imaging Plate Reader) .

Advanced: Can computational modeling predict metabolite formation in hepatic microsomes?

Answer:

- In Silico Tools: Use Schrödinger’s MetaSite or GLORYx to simulate Phase I/II metabolism.

- Docking Validation: Align predicted metabolites with CYP450 active sites (e.g., CYP3A4, CYP2D6) using AutoDock Vina.

- Experimental Cross-Check: Compare in silico results with LC-MS/MS metabolite profiling .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and solution preparation.

- Waste Disposal: Neutralize aqueous waste with 1M NaOH before disposal .

Advanced: How to assess purity discrepancies between HPLC and elemental analysis?

Answer:

- HPLC Method: Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (95:5 to 50:50 over 20 min).

- Elemental Analysis: Calculate theoretical C/H/N ratios and compare with observed values (±0.3% tolerance).

- Trace Impurities: Perform ICP-MS to detect metal catalysts (e.g., Pd, Ni) from synthetic steps .

Advanced: What environmental fate studies are relevant for ecotoxicology assessments?

Answer:

- Biodegradation: Use OECD 301D Closed Bottle Test to evaluate microbial degradation in aqueous systems.

- Partition Coefficients: Measure log (octanol-water) via shake-flask method to predict bioaccumulation.

- QSAR Modeling: Apply EPI Suite to estimate half-life in soil and aquatic compartments .

Advanced: How to integrate cheminformatics with wet-lab data for mechanism-of-action studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.